(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride
Overview
Description
(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural features, which include a cyclohexyl group attached to the alpha carbon of the amino acid backbone. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as cyclohexylacetic acid.
Amidation: The precursor undergoes amidation to introduce the amino group. This can be achieved using reagents like ammonia or an amine derivative.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Hydrochloride Formation: Finally, the (S)-2-Amino-3-cyclohexylpropanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Using automated reactors to carry out the amidation step efficiently.
High-Throughput Chiral Resolution: Employing high-throughput techniques for chiral resolution, such as simulated moving bed chromatography.
Purification and Crystallization: Utilizing advanced purification methods and crystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to amino acid transport and metabolism.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group imparts unique steric and electronic properties, which can influence the binding affinity and selectivity of the compound. The amino and carboxylic acid groups allow for hydrogen bonding and ionic interactions with target molecules, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-phenylpropanoic acid hydrochloride: Similar structure but with a phenyl group instead of a cyclohexyl group.
(S)-2-Amino-3-methylbutanoic acid hydrochloride: Similar structure but with a methyl group instead of a cyclohexyl group.
(S)-2-Amino-3-isopropylpropanoic acid hydrochloride: Similar structure but with an isopropyl group instead of a cyclohexyl group.
Uniqueness
(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is unique due to the presence of the cyclohexyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different biological activities and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-cyclohexylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGGSVANUAULGK-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633496 | |
Record name | 3-Cyclohexyl-L-alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25528-71-6 | |
Record name | 3-Cyclohexyl-L-alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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